4-(5-Pyrimidinyl)-3-butyn-1-ol
Description
4-(5-Pyrimidinyl)-3-butyn-1-ol is a heterocyclic organic compound characterized by a pyrimidine ring attached to a 3-butyn-1-ol backbone. Pyrimidine derivatives are widely studied for their roles in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules targeting enzymes like kinases . It is frequently used in research settings, though its precise pharmacological applications remain under investigation.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-pyrimidin-5-ylbut-3-yn-1-ol |
InChI |
InChI=1S/C8H8N2O/c11-4-2-1-3-8-5-9-7-10-6-8/h5-7,11H,2,4H2 |
InChI Key |
CGVIOMLRJPPRKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)C#CCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(5-Pyrimidinyl)-3-butyn-1-ol with five analogs, focusing on structural features, physicochemical properties, and applications.
4-(2-(Methylthio)pyrimidin-5-yl)but-3-yn-1-ol
- Structure : Differs by a methylthio (-SMe) group at the pyrimidine’s 2-position.
- Molecular Formula : C11H12N2O2S; MW: 236.29 .
- Sulfur’s electronegativity may alter electronic properties, affecting reactivity in cross-coupling reactions.
- Hazards : Shares similar GHS warnings (H302, H315, H319, H335) with the parent compound, suggesting comparable toxicity profiles .
3-(5-Bromo-3-pyridinyl)-2-propyn-1-ol
- Structure : Replaces pyrimidine with a brominated pyridine ring.
- Molecular Formula: C8H6BrNO; MW: 228.05 .
- Key Differences :
- Bromine’s steric bulk and electronegativity may hinder nucleophilic substitution reactions compared to pyrimidine derivatives.
- Pyridine’s lower basicity (pKa ~1.7 vs. pyrimidine’s ~1.3) could influence binding in biological systems.
- Applications : Likely used as a halogenated building block in Suzuki-Miyaura couplings .
4-[5-(Thiophen-2-yl)thiophen-2-yl]but-3-yn-1-ol
- Structure : Features dual thiophene rings instead of pyrimidine.
- Molecular Formula : C12H10OS2; MW: 234.33 .
- Key Differences :
- Thiophene’s electron-rich aromatic system enhances suitability for conductive materials (e.g., organic semiconductors).
- Reduced hydrogen-bonding capacity compared to pyrimidine derivatives limits use in enzyme targeting.
4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol
- Structure : Incorporates an imidazole ring and fluorophenyl group.
- Molecular Formula : C27H24FN3O; MW: 425.50 .
- Fluorine’s electronegativity enhances metabolic stability, making it a candidate for drug development .
Adamantane-Containing Analog (SML0428)
- Structure : Includes an adamantane moiety and imidazo[4,5-c]pyridine.
- Molecular Formula : C21H27N7O3; MW: 425.48 .
- Key Differences :
- Adamantane’s rigidity and lipophilicity improve blood-brain barrier penetration, suggesting CNS drug applications.
- Higher nitrogen content (7 vs. 3 in the parent compound) may enhance solubility in polar solvents.
Comparative Data Table
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